molecular formula C18H19N3O3S2 B268844 N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

Cat. No. B268844
M. Wt: 389.5 g/mol
InChI Key: BHKQVDUHYJMPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibiting BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide selectively binds to the active site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways involved in B-cell survival and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been shown to have a potent inhibitory effect on BTK activity, with an IC50 value of 0.85 nM. It has also been shown to be selective for BTK, with minimal off-target effects on other kinases. In preclinical models, N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been shown to induce cell death in B-cell malignancies, such as CLL, MCL, and DLBCL.

Advantages and Limitations for Lab Experiments

One advantage of N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its potency, which allows for lower dosages and reduces the risk of side effects. However, one limitation of N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development of N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide and other BTK inhibitors. One direction is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or CD20 antibodies, to enhance their efficacy. Another direction is the development of more selective and potent BTK inhibitors that can overcome resistance mechanisms. Additionally, the use of BTK inhibitors in other B-cell malignancies, such as Waldenstrom macroglobulinemia and follicular lymphoma, is an area of active research.

Synthesis Methods

The synthesis of N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-aminobenzamide, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the thienylcarbonyl derivative. The final step involves the reaction of the thienylcarbonyl derivative with tetrahydro-2-furanylmethylamine and ammonium thiocyanate to form N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide.

Scientific Research Applications

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been extensively studied in preclinical models of B-cell malignancies and has shown promising results. In a study published in the journal Blood, N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide was shown to be effective in inhibiting BTK signaling and inducing cell death in CLL and MCL cells. Another study published in the journal Cancer Research showed that N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide was effective in inhibiting the growth of diffuse large B-cell lymphoma (DLBCL) cells in vitro and in vivo.

properties

Product Name

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H19N3O3S2/c22-16(19-11-14-6-2-8-24-14)12-4-1-5-13(10-12)20-18(25)21-17(23)15-7-3-9-26-15/h1,3-5,7,9-10,14H,2,6,8,11H2,(H,19,22)(H2,20,21,23,25)

InChI Key

BHKQVDUHYJMPBX-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CS3

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CS3

Origin of Product

United States

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